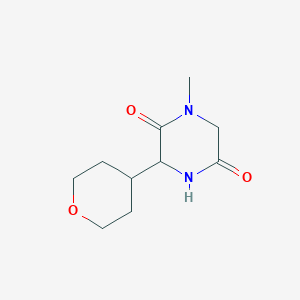

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

1-methyl-3-(oxan-4-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNADDZSBLZTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with tetrahydropyran intermediates. One common method includes the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method involves the use of lanthanide triflates as efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides and subsequent physiological responses .

Comparison with Similar Compounds

Key Observations :

- The target compound’s tetrahydro-2H-pyran-4-yl group introduces stereoelectronic effects distinct from common arylidene (e.g., benzylidene) or alkyl (e.g., isobutyl) substituents .

- 1,4-Disubstituted derivatives (e.g., 9o–9s) demonstrate the impact of bulky acyl groups on melting points (138–185°C) and yields (40–88%) .

Key Observations :

- Derivatives with arylidene groups (e.g., benzylidene) exhibit antiviral activity, likely due to π-stacking interactions with viral proteins .

- Lipophilicity-enhancing groups (e.g., imidazole in phenylahistin) correlate with improved anticancer activity by enhancing membrane permeability .

- The tetrahydro-2H-pyran group in the target compound may balance solubility and bioavailability, but its biological profile remains unexplored in the provided evidence.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties of Selected Derivatives

Key Observations :

- The tetrahydro-2H-pyran group likely improves aqueous solubility compared to highly lipophilic analogs (e.g., benzylidene derivatives) while retaining moderate membrane permeability.

- 1,4-Disubstituted derivatives with large acyl groups (e.g., 9p) exhibit poor solubility, limiting their therapeutic applicability .

Biological Activity

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring with a tetrahydropyran substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula : C10H16N2O3

- Molecular Weight : 200.25 g/mol

- CAS Number : 2097948-15-5

Structural Characteristics

The compound features a unique combination of a piperazine ring and a tetrahydropyran moiety, which contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 200.25 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| LogP | 0.5849 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that the compound may act as an inhibitor of phosphodiesterases, which could lead to increased levels of cyclic nucleotides and subsequent physiological responses.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.

- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as an anticancer agent .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For example, it showed IC50 values comparable to established anticancer drugs like doxorubicin in Jurkat and HT29 cell lines .

- Vasorelaxant Activity : A series of compounds similar to this piperazine derivative were evaluated for vasorelaxant effects, indicating potential cardiovascular benefits .

- Enzymatic Inhibition Studies : The compound's ability to inhibit phosphodiesterases was confirmed through enzymatic assays, suggesting a mechanism that could lead to enhanced cellular signaling pathways .

Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Biological Activity |

|---|---|

| 1-Methylpiperazine | Antidepressant effects |

| Tetrahydropyranyl ethers | Antimicrobial properties |

| Piperazine derivatives with various substitutions | Anticancer and anti-inflammatory effects |

Unique Features

The unique substitution pattern of the tetrahydropyran group on the piperazine ring provides distinct chemical and biological properties that differentiate it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione to achieve high yield and purity?

- Methodological Answer :

- Reaction Conditions : Control temperature (e.g., 40–70°C for cyclization) and solvent choice (ethanol, THF, or DMSO) to stabilize intermediates .

- Catalysts : Use acid catalysts (e.g., HCl) for cyclization steps, as seen in pyrazole-piperazine hybrids .

- Purification : Employ HPLC or column chromatography (e.g., reversed-phase with acetonitrile/water gradients) to isolate the compound from byproducts .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify proton environments (e.g., methyl and pyranyl protons) and -NMR to confirm carbonyl and quaternary carbons .

- Mass Spectrometry : HRMS in positive ion mode validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the tetrahydro-2H-pyran-4-yl group on reactivity .

Q. What are the common side reactions during the synthesis of piperazine-2,5-dione derivatives, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Hydrazine intermediates may form undesired cyclized products; optimize stoichiometry and reaction time .

- Oxidation : Protect the dione ring using inert atmospheres (N) to prevent oxidation of the piperazine core .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways for substituent modifications (e.g., methyl vs. trifluoroethyl groups) using DFT .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimized binding affinity .

- Machine Learning : Train models on spectral databases to accelerate structural validation .

Q. What strategies resolve contradictions in biological activity data for piperazine-2,5-dione analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methyl vs. hydroxymethyl) to identify critical functional groups .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for stereochemical purity .

- Meta-Analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from genuine trends .

Q. How can advanced purification techniques improve the scalability of this compound production?

- Methodological Answer :

- Continuous Flow Chemistry : Minimize batch variability and enhance throughput for multi-step syntheses .

- Crystallization Optimization : Screen solvents (e.g., dichloromethane/hexane mixtures) to improve crystal habit and filtration efficiency .

- Automated Fraction Collection : Integrate real-time HPLC-MS monitoring to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.